molecular formula C20H20O7 B3028977 Glycosmisic Acid CAS No. 443908-19-8

Glycosmisic Acid

Cat. No.: B3028977
CAS No.: 443908-19-8
M. Wt: 372.4 g/mol
InChI Key: FHYQIQMSODIFCP-WARYXCEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Glycosmisic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative stress pathways, such as caspases, which are crucial for apoptosis . This compound induces apoptosis by increasing reactive oxygen species (ROS) production, inhibiting mitochondrial membrane potential, and activating caspases . These interactions highlight its potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In colon cancer cells, it has been demonstrated to induce apoptosis, leading to cell death . This effect is mediated through the increase in ROS production, which disrupts the mitochondrial membrane potential and activates caspases . Additionally, this compound influences cell signaling pathways and gene expression, contributing to its cytotoxic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound binds to specific sites on enzymes involved in oxidative stress pathways, leading to the activation of caspases and the induction of apoptosis . This compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at 4°C and protected from light, maintaining its activity for up to two years . Long-term studies have shown that this compound continues to induce apoptosis in cancer cells over extended periods, indicating its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound effectively induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and apoptosis. It interacts with enzymes such as caspases, which play a crucial role in the apoptotic pathway . By modulating these pathways, this compound influences metabolic flux and metabolite levels, contributing to its cytotoxic effects on cancer cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its solubility and affinity for different cellular compartments.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its activity and function. It is known to target the mitochondria, where it disrupts the mitochondrial membrane potential and induces apoptosis . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycosmisic acid can be synthesized through various methods. One common approach involves the extraction from the barks of Nauclea officinalis . The process includes grinding the barks, soaking them in a suitable solvent, and then extracting and purifying the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction and purification processes. The barks of Nauclea officinalis are processed in bulk, and the compound is extracted using organic solvents. The extract is then subjected to various purification steps, including chromatography, to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Glycosmisic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids and aldehydes, while reduction can yield alcohols and alkanes.

Scientific Research Applications

Glycosmisic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of glycosmisic acid involves several molecular targets and pathways. It induces apoptosis in cancer cells by increasing reactive oxygen species production, inhibiting mitochondrial membrane potential, and activating caspases . These actions lead to cell death and have potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Glycosmisic acid is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:

These compounds share some structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

(E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-25-16-9-12(4-5-15(16)22)19-14(10-21)13-7-11(3-6-18(23)24)8-17(26-2)20(13)27-19/h3-9,14,19,21-22H,10H2,1-2H3,(H,23,24)/b6-3+/t14-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYQIQMSODIFCP-WARYXCEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What plant species is Glycosmisic acid commonly found in?

A1: this compound has been isolated from several plant species, including but not limited to:

  • Glycosmis citrifolia []
  • Cynanchum otophyllum []
  • Nauclea officinalis []
  • Solanum surattense []
  • Gardenia jasminoides []
  • Clerodendrum bungei []

Q2: Is this compound unique to any particular plant genus?

A2: While it's found in various genera, this compound is notably not restricted to a single genus. For instance, it was found in both Cynanchum otophyllum and Nauclea officinalis [, ], demonstrating its presence across different plant families.

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